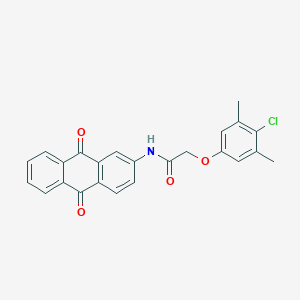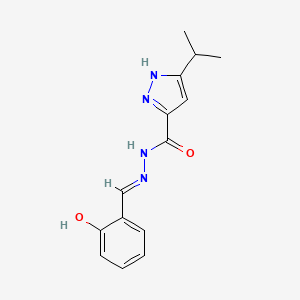![molecular formula C21H13N3OS B11639552 2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11639552.png)
2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fenil-4-(piridin-2-ilsulfanyl)1benzofuro[3,2-d]pirimidina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un núcleo de benzofuro[3,2-d]pirimidina con sustituyentes fenilo y piridin-2-ilsulfanyl.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Fenil-4-(piridin-2-ilsulfanyl)1benzofuro[3,2-d]pirimidina típicamente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, partiendo de un derivado de benzofurano, se puede emplear una serie de reacciones que incluyen halogenación, sustitución nucleofílica y ciclización para construir el marco heterocíclico deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Fenil-4-(piridin-2-ilsulfanyl)1benzofuro[3,2-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila pueden ocurrir en diferentes posiciones de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o cloración utilizando cloruro de tionilo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
2-Fenil-4-(piridin-2-ilsulfanyl)1
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Fenil-4-(piridin-2-ilsulfanyl)1benzofuro[3,2-d]pirimidina implica su interacción con dianas moleculares específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, modulando así las vías biológicas. El mecanismo exacto dependería de la aplicación específica y las dianas moleculares involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Fenil-4-(fenilsulfanyl)1benzofuro[3,2-d]pirimidina
- 2-Fenil-4-(2-piridinilsulfanyl)-3,4-dihidro1benzofuro[3,2-d]pirimidina
Unicidad
2-Fenil-4-(piridin-2-ilsulfanyl)1benzofuro[3,2-d]pirimidina es único debido a la presencia de ambos grupos fenilo y piridin-2-ilsulfanyl, que pueden impartir propiedades electrónicas y estéricas distintas. Estas características pueden mejorar su reactividad y especificidad en diversas aplicaciones en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H13N3OS |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-phenyl-4-pyridin-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C21H13N3OS/c1-2-8-14(9-3-1)20-23-18-15-10-4-5-11-16(15)25-19(18)21(24-20)26-17-12-6-7-13-22-17/h1-13H |
Clave InChI |
CZAXKZLQWOGCBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=N4)OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![3-(5-bromo-2-thienyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639477.png)
![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)


![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)
![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
